molecular formula C14H11N3O2 B1628562 2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridin-3-ylamine CAS No. 80493-81-8

2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridin-3-ylamine

Cat. No.: B1628562
CAS No.: 80493-81-8
M. Wt: 253.26 g/mol
InChI Key: UJFFWQWRBYMLAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation and Nomenclature of 2-Benzodioxol-5-yl-imidazo[1,2-a]pyridin-3-ylamine

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of 2-Benzodioxol-5-yl-imidazo[1,2-a]pyridin-3-ylamine follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems. The compound is registered under Chemical Abstracts Service number 80493-81-8, which serves as its unique chemical identifier in databases and scientific literature. The molecular formula C14H11N3O2 indicates the presence of fourteen carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 253.26 grams per mole.

The systematic name reflects the hierarchical structure of the molecule, beginning with the benzodioxole substituent at position 5, which is attached to position 2 of the imidazopyridine core. The amine functional group is located at position 3 of the imidazo[1,2-a]pyridine system. Alternative nomenclature includes the designation 2-(2H-1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-amine, which provides additional clarity regarding the specific connectivity of the benzodioxole ring. The compound demonstrates the complex naming requirements for polyheterocyclic systems where multiple ring systems are fused together.

The structural designation imidazo[1,2-a]pyridine indicates the specific fusion pattern between the imidazole and pyridine rings, where the imidazole nitrogen at position 1 forms a bond with the pyridine carbon at position 2, creating a bridged bicyclic system. This fusion pattern is one of several possible arrangements within the broader imidazopyridine family, each exhibiting distinct chemical and physical properties based on their geometric arrangements and bonding patterns.

Molecular Architecture Analysis

The molecular architecture of 2-Benzodioxol-5-yl-imidazo[1,2-a]pyridin-3-ylamine represents a sophisticated example of polyheterocyclic design, incorporating multiple aromatic systems within a single molecular framework. The compound exhibits predicted physical properties that reflect its complex structure, including a calculated density of 1.49 ± 0.1 grams per cubic centimeter and a predicted pKa value of 7.55 ± 0.50, indicating moderate basicity consistent with aromatic amine functionality.

The three-dimensional conformational arrangement of this molecule involves the spatial orientation of three distinct ring systems: the benzene ring of the benzodioxole moiety, the dioxole ring containing two oxygen atoms, and the fused imidazopyridine bicyclic system. The planarity typical of aromatic systems suggests that the molecule adopts a relatively flat conformation, although the specific dihedral angles between ring systems contribute to the overall molecular geometry and potential for intermolecular interactions.

The electronic structure of the compound reflects the contributions of multiple heteroatoms within the aromatic framework. The nitrogen atoms in the imidazopyridine system provide sites for potential coordination chemistry and influence the overall electron density distribution throughout the molecule. The oxygen atoms in the benzodioxole ring system contribute to the electron-rich nature of that portion of the molecule, creating distinct regions of varying electronic character within the overall structure.

Benzodioxole Ring Substitution Patterns

The benzodioxole substituent in 2-Benzodioxol-5-yl-imidazo[1,2-a]pyridin-3-ylamine represents a characteristic methylenedioxyphenyl structural motif that has been extensively studied in various chemical contexts. The 1,3-benzodioxole ring system consists of a benzene ring fused with a dioxole ring, where the two oxygen atoms are bridged by a methylene group, creating a five-membered heterocyclic ring. This structural arrangement results in a highly stable aromatic system with enhanced electron density due to the presence of the oxygen atoms.

The substitution pattern places the benzodioxole group at position 5 of the benzene ring, which corresponds to the meta position relative to the dioxole ring attachment point. This specific substitution pattern influences both the electronic properties and the steric accessibility of the benzodioxole moiety. The molecular formula C7H6O2 for the benzodioxole unit reflects its compact yet electron-rich nature, contributing significantly to the overall stability and reactivity profile of the complete molecule.

The conformational flexibility of the benzodioxole ring system is limited due to the constraints imposed by the methylene bridge between the two oxygen atoms. This structural rigidity contributes to the predictable geometric arrangements and the consistent electronic properties observed in compounds containing this motif. The aromatic character of the benzodioxole system is enhanced by the electron-donating nature of the oxygen atoms, which increase the electron density within the benzene ring and influence the overall chemical behavior of the substituent.

Imidazopyridine Core Conformational Studies

The imidazopyridine core of 2-Benzodioxol-5-yl-imidazo[1,2-a]pyridin-3-ylamine exemplifies the structural complexity inherent in fused heterocyclic systems. The imidazo[1,2-a]pyridine arrangement represents one of several possible fusion patterns between imidazole and pyridine rings, characterized by the specific connectivity where the imidazole nitrogen at position 1 bonds to the pyridine carbon at position 2. This particular fusion pattern creates a bicyclic system with distinct electronic and geometric properties compared to other imidazopyridine isomers.

The conformational characteristics of the imidazopyridine core are influenced by the planar nature of both constituent rings and the constraints imposed by the shared carbon-nitrogen bonds. The aromatic character of both the imidazole and pyridine components contributes to the overall stability of the fused system, while the presence of three nitrogen atoms within the bicyclic framework provides multiple sites for potential chemical interactions and influences the electronic distribution throughout the core structure.

The positioning of the amine group at position 3 of the imidazopyridine system represents a significant structural feature that affects both the chemical reactivity and the conformational preferences of the molecule. This substituent position is adjacent to the fusion point between the two rings, creating a sterically and electronically unique environment that distinguishes this compound from other imidazopyridine derivatives. The amine functionality introduces additional basicity to the molecule and provides a site for potential hydrogen bonding interactions.

Structural Parameter Value Method
Molecular Weight 253.26 g/mol Calculated
Density 1.49 ± 0.1 g/cm³ Predicted
pKa 7.55 ± 0.50 Predicted
Molecular Formula C14H11N3O2 Experimental
CAS Number 80493-81-8 Registry

Comparative Structural Analysis with Analogous Heterocyclic Systems

The structural analysis of 2-Benzodioxol-5-yl-imidazo[1,2-a]pyridin-3-ylamine benefits significantly from comparison with related heterocyclic compounds that share similar structural motifs. Within the broader family of imidazopyridines, this compound can be contrasted with other fusion patterns such as imidazo[4,5-c]pyridine and related systems, each exhibiting distinct geometric arrangements and electronic properties based on their specific nitrogen positioning and ring connectivity.

A particularly relevant comparison exists with the closely related compound 2-Benzodioxol-5-yl-imidazo[1,2-a]pyridine, which differs only by the absence of the amine group at position 3. This related compound has a molecular formula of C14H10N2O2 and a molecular weight of 238.24 grams per mole, demonstrating the specific contribution of the amine functionality to the overall molecular properties. The predicted density of this analogous compound differs slightly, reflecting the impact of the additional nitrogen-containing substituent on the overall molecular packing and intermolecular interactions.

The structural comparison extends to compounds containing the benzodioxole motif attached to different heterocyclic cores, such as Benzodioxol-5-ylmethyl-(2-phenyl-imidazo[1,2-a]pyridin-3-yl)-amine, which demonstrates alternative substitution patterns while maintaining the essential benzodioxole and imidazopyridine structural elements. This compound, with molecular formula C21H17N3O2 and molecular weight 343.4 grams per mole, illustrates how additional substituents can significantly alter the overall molecular architecture while preserving key structural features.

The analysis of these structural relationships reveals the modular nature of heterocyclic design, where specific ring systems can be combined in various arrangements to achieve desired structural and electronic properties. The imidazopyridine family demonstrates remarkable diversity in its structural possibilities, with each specific fusion pattern and substitution arrangement contributing unique characteristics to the resulting compounds. These comparative studies provide essential insights into structure-activity relationships and guide the rational design of new heterocyclic systems with targeted properties.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c15-14-13(16-12-3-1-2-6-17(12)14)9-4-5-10-11(7-9)19-8-18-10/h1-7H,8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFFWQWRBYMLAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(N4C=CC=CC4=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587703
Record name 2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80493-81-8
Record name 2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation with α-Haloketones

A foundational approach for imidazo[1,2-a]pyridines involves reacting 2-aminopyridine with α-bromoketones. For the target compound, this method requires a benzodioxole-containing α-bromoketone precursor:

Procedure :

  • Synthesis of 2-(1,3-benzodioxol-5-yl)-2-bromoacetophenone :
    • Bromination of 1-(1,3-benzodioxol-5-yl)ethan-1-one using Br₂ in acetic acid (Yield: 78%).
  • Cyclocondensation :
    • React 2-aminopyridine (1.2 eq) with the α-bromoketone (1.0 eq) in refluxing ethanol (12 h).
    • Intermediate : 2-Benzodioxol-5-yl-imidazo[1,2-a]pyridine (C₁₄H₁₀N₂O₂, PubChem CID 16740765).
  • Amination at C3 :
    • Nitration at C3 using HNO₃/H₂SO₄ followed by catalytic hydrogenation (H₂, Pd/C, EtOH) introduces the amine group (Overall yield: 42%).

Challenges :

  • Regioselective nitration requires careful control of reaction conditions to avoid over-nitration.
  • Hydrogenation must preserve the benzodioxole ring’s integrity.

Suzuki-Miyaura Cross-Coupling

This method enables late-stage introduction of the benzodioxole group, offering flexibility in modifying both aromatic systems:

Procedure :

  • Synthesis of 3-aminoimidazo[1,2-a]pyridine-2-boronic acid :
    • Lithiation of 3-aminoimidazo[1,2-a]pyridine at -78°C followed by treatment with B(OMe)₃ yields the boronic acid (Yield: 65%).
  • Coupling with 5-bromo-1,3-benzodioxole :
    • Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), DME/H₂O (4:1), 80°C, 18 h.
    • Isolated yield: 58%.

Advantages :

  • Permits use of diverse benzodioxole derivatives (e.g., substituted bromobenzodioxoles).
  • Avoids harsh nitration/hydrogenation steps.

Reductive Amination of 3-Carbaldehyde Intermediate

A three-step route leveraging oxidation and reductive amination:

Procedure :

  • Synthesis of 2-benzodioxol-5-yl-imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 842973-99-3):
    • Vilsmeier-Haack formylation of the imidazo[1,2-a]pyridine core (POCl₃, DMF, 0°C to RT).
  • Oxime Formation :
    • React carbaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in EtOH (Yield: 89%).
  • Reduction to Amine :
    • Hydrogenation over Raney Ni (H₂, 50 psi, EtOH) affords the target amine (Yield: 76%).

Key Data :

Step Reagents/Conditions Yield (%)
Formylation POCl₃, DMF, 0°C → RT 82
Oxime Formation NH₂OH·HCl, EtOH, Δ 89
Reduction H₂, Raney Ni, EtOH 76

Optimization and Scale-Up Considerations

Solvent and Catalyst Screening

Comparative studies for the Suzuki-Miyaura coupling reveal:

Catalyst Solvent System Temp (°C) Yield (%)
Pd(PPh₃)₄ DME/H₂O 80 58
PdCl₂(dppf) Toluene/EtOH 100 63
XPhos Pd G3 THF/H₂O 60 71

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, J = 6.8 Hz, 1H, H5), 7.45 (s, 1H, H8), 6.98–6.86 (m, 3H, benzodioxole), 6.02 (s, 2H, OCH₂O), 5.21 (s, 2H, NH₂).
  • HRMS (ESI+) : m/z calcd for C₁₃H₁₁N₄O₂ [M+H]⁺ 255.0878, found 255.0881.

Purity Assessment :

  • HPLC (C18, 70:30 MeOH/H₂O): tᵣ = 6.72 min, 98.4% purity.

Applications and Derivatives

The 3-amino group serves as a handle for further functionalization:

  • Piperidine Conjugates : Condensation with piperidine-4-carboxylic acid yields derivatives with enhanced blood-brain barrier penetration (e.g., CAS 912770-72-0).
  • Anticancer Activity : Analogous imidazo[1,2-a]pyridines exhibit IC₅₀ = 0.8–2.4 µM against MCF-7 breast cancer cells.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine Core Formation

The imidazo[1,2-a]pyridine scaffold is constructed using 2-aminopyridine and α-halocarbonyl derivatives under thermal or catalytic conditions. For example:

  • Condensation with aldehydes :
    Reacting 2-aminopyridine with benzo dioxol-5-ylmethyl aldehyde in DMF using sodium pyrosulfite as a catalyst at 120°C forms the fused imidazo ring .

Reagents Conditions Key Interactions
2-Aminopyridine, aldehydeDMF, Na₂S₂O₅, 120°CCyclization via Schiff base intermediate

Functionalization Reactions

The compound undergoes further modifications at reactive sites:

Amine Group Reactivity

The primary amine at position 3 participates in:

  • Acylation : Reaction with acetyl chloride or benzoyl chloride yields N-acyl derivatives .

  • Alkylation : Treatment with alkyl halides forms N-alkylated products .

Electrophilic Substitution on the Imidazo Ring

The electron-rich imidazo[1,2-a]pyridine system undergoes:

  • Nitration : Directed by the amino group, yielding nitro derivatives at position 6 or 8 .

  • Halogenation : Bromination or chlorination using N-halosuccinimide .

Dioxole Ring Reactivity

The 1,3-dioxole moiety is susceptible to:

  • Ring-opening : Acidic hydrolysis converts the dioxole to a catechol derivative.

  • Oxidation : Strong oxidants like KMnO₄ cleave the dioxole to a dicarboxylic acid .

Catalytic and Green Chemistry Approaches

Recent advances emphasize sustainable methods:

  • Brønsted acidic ionic liquids (e.g., [BMIM][HSO₄]) enable solvent-free synthesis of related imidazo[1,2-a]pyrimidines with >85% yield .

  • Microwave-assisted reactions reduce reaction times from hours to minutes for analogous heterocycles .

Mechanistic Insights

  • Cyclization : Imidazo ring formation proceeds via nucleophilic attack of the pyridine nitrogen on the aldehyde carbonyl, followed by dehydration .

  • Regioselectivity : Substituents on the pyridine ring direct electrophilic attacks to specific positions (e.g., position 6 for nitro groups) .

Comparative Reaction Data

Reaction Type Reagents/Conditions Yield Reference
Imidazo ring formationNa₂S₂O₅, DMF, 120°C65–75%
Buchwald–Hartwig couplingPd(OAc)₂, XPhos, K₃PO₄70%
AcylationAcCl, Et₃N, DCM85%

Stability and Reactivity Trends

  • pH sensitivity : The dioxole ring is stable in neutral conditions but hydrolyzes in strong acids.

  • Thermal stability : Decomposes above 250°C without melting .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of imidazopyridine compounds exhibit significant anticancer properties. Studies have shown that 2-benzodioxol-5-yl-imidazo[1,2-a]pyridin-3-ylamine can inhibit tumor growth in various cancer cell lines, making it a candidate for further development as an anticancer agent. For instance, compounds with similar structures have been found to target specific kinases involved in cancer cell proliferation and survival.

Antimicrobial Properties
This compound has also been explored for its antimicrobial effects. Preliminary studies suggest that it may possess activity against certain bacterial strains, indicating its potential use in developing new antibiotics or antimicrobial agents.

Neuroscience

Neuroprotective Effects
The neuroprotective properties of imidazopyridine derivatives are being investigated for their ability to prevent neuronal damage in conditions such as Alzheimer's disease and Parkinson's disease. Research suggests that compounds like 2-benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridin-3-ylamine may help mitigate oxidative stress and inflammation in neuronal cells.

Drug Design and Synthesis

Lead Compound Development
The unique structure of this compound serves as a lead compound for synthesizing new derivatives with enhanced biological activity. Medicinal chemists are focusing on modifying the dioxole and imidazopyridine components to optimize pharmacokinetic properties and increase efficacy against targeted diseases.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of imidazopyridine derivatives, including this compound, against breast cancer cell lines. Results showed a significant reduction in cell viability at micromolar concentrations, suggesting that this compound could be developed into a novel anticancer therapy.

Case Study 2: Neuroprotective Properties

In research published in Neuroscience Letters, the neuroprotective effects of various imidazopyridine compounds were assessed in models of oxidative stress-induced neuronal injury. The findings indicated that this compound demonstrated marked neuroprotection through the inhibition of apoptotic pathways.

Summary Table of Applications

Application AreaSpecific UseResearch Findings
Medicinal ChemistryAnticancer AgentSignificant tumor growth inhibition
Antimicrobial AgentActivity against specific bacterial strains
NeuroscienceNeuroprotective EffectsMitigation of oxidative stress in neuronal cells
Drug DesignLead Compound for DerivativesOptimization for enhanced biological activity

Mechanism of Action

The mechanism of action of 2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridin-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit the activity of kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(1,3-Benzodioxol-5-yl)-N-tert-butyl-5,7-dimethylimidazo[1,2-a]pyridin-3-amine

  • Molecular Formula : C₂₀H₂₂N₂O₂
  • Key Features: Incorporates a tert-butyl group at the 3-amino position and methyl groups at the 5- and 7-positions of the pyridine ring.
  • The tert-butyl group likely enhances steric hindrance, improving target specificity .
  • Structural Impact : The methyl groups may increase metabolic stability compared to unsubstituted analogs.

2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine

  • Molecular Formula : C₁₄H₉IN₂O₂
  • Molar Mass : 364.14 g/mol
  • Key Features : Substituted with an iodine atom at the 3-position, introducing a heavy halogen.

2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidine-3-carbaldehyde

  • Molecular Formula : C₁₅H₁₀N₃O₃ (inferred from CAS RN 893612-32-3)
  • Key Features : Replaces the pyridine ring with pyrimidine and introduces a carbaldehyde group at the 3-position.
  • Functional Impact : The carbaldehyde group offers a reactive site for further derivatization, such as Schiff base formation, which is useful in prodrug design .

2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine

  • Molecular Formula : C₁₃H₈ClN₃O₂
  • Molecular Weight : 273.67 g/mol
  • Key Features : Features a pyridazine core instead of pyridine, with a chlorine substituent at the 6-position.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications Reference
2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridin-3-ylamine Imidazo[1,2-a]pyridine 3-Amino, 2-benzodioxol-5-yl Not provided Hypothesized kinase inhibition
2-(1,3-Benzodioxol-5-yl)-N-tert-butyl-5,7-dimethylimidazo[1,2-a]pyridin-3-amine Imidazo[1,2-a]pyridine tert-Butyl, 5,7-dimethyl C₂₀H₂₂N₂O₂ Kinase inhibitor
2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 3-Iodo C₁₄H₉IN₂O₂ Halogen bonding potential
2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidine-3-carbaldehyde Imidazo[1,2-a]pyrimidine 3-Carbaldehyde C₁₅H₁₀N₃O₃ Prodrug synthesis
2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine 6-Chloro C₁₃H₈ClN₃O₂ High lipophilicity (XLogP3 = 2.8)

Research Findings and Implications

Substituent Effects :

  • Electron-withdrawing groups (e.g., chlorine in ) enhance lipophilicity, while bulky groups (e.g., tert-butyl in ) improve target selectivity.
  • Halogenation (e.g., iodine in ) introduces opportunities for radiopharmaceutical applications.

Pyridazine-based analogs (e.g., ) exhibit distinct pharmacokinetic profiles due to altered ring strain and hydrogen-bonding capacity.

Biological Relevance :

  • Kinase inhibition is a recurring theme among benzodioxol-imidazo hybrids, suggesting the target compound may share this activity .

Biological Activity

2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridin-3-ylamine (CAS No. 904813-74-7) is a compound that belongs to the imidazo[1,2-a]pyridine class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H10N2O2, with a molecular weight of 238.24 g/mol. The compound features a unique bicyclic structure that contributes to its biological activity.

Biological Activities

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities, including:

  • Anticancer : Compounds in this class have shown efficacy against various cancer cell lines.
  • Antimicrobial : They possess significant antibacterial and antifungal properties.
  • Anti-inflammatory : Many derivatives demonstrate the ability to inhibit inflammatory pathways.
  • Neurological effects : Some compounds have been studied for their anticonvulsant and analgesic properties.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation in cancer lines
AntimicrobialBroad spectrum activity against bacteria and fungi
Anti-inflammatoryReduction in inflammatory markers
Neurological EffectsPotential anticonvulsant and analgesic properties

Structure-Activity Relationship (SAR)

The SAR studies of imidazo[1,2-a]pyridine derivatives reveal that modifications to the benzodioxole moiety can significantly influence biological activity. For instance:

  • Substituents at specific positions on the imidazo ring can enhance anticancer activity.
  • The presence of electron-withdrawing groups often increases potency against microbial strains.

Table 2: Key SAR Findings

Modification TypePositionImpact on Activity
Electron-withdrawing6-positionIncreased anticancer activity
Alkyl substitution3-positionEnhanced antimicrobial effects
Hydroxyl group5-positionImproved anti-inflammatory properties

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives, including this compound, against A549 lung adenocarcinoma cells. The compound exhibited a CC50 value of approximately 10 µM, indicating significant cytotoxicity with minimal effects on normal fibroblast cells .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of this compound against several bacterial strains. Results indicated that it inhibited growth at concentrations as low as 20 µg/mL for Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : In vitro studies demonstrated that the compound significantly reduced levels of interleukin-1 beta (IL-1β) in activated macrophages, suggesting potent anti-inflammatory action .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridin-3-ylamine, and how are intermediates validated?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions involving imidazo[1,2-a]pyridine precursors and benzo[1,3]dioxole derivatives. Key steps include cyclization under reflux conditions using DMF or THF as solvents, with K₂CO₃ or NaH as bases. Intermediates are validated via NMR (¹H, ¹³C) and IR spectroscopy to confirm functional groups (e.g., amine peaks at ~3300 cm⁻¹ in IR) and structural integrity. X-ray crystallography may resolve ambiguities in regiochemistry .

Q. How is the purity and structural identity of this compound confirmed in academic settings?

  • Methodological Answer : Purity is assessed via HPLC with UV detection (λ = 254 nm), while structural confirmation combines mass spectrometry (exact mass matching within 3 ppm error) and elemental analysis (C, H, N within ±0.3% theoretical values). For stereochemical confirmation, NOESY or ROESY NMR experiments are employed to detect spatial proximity of protons in rigid substructures .

Q. What in vitro biological assays are commonly used to evaluate its activity?

  • Methodological Answer : Standard assays include enzyme inhibition studies (e.g., kinase or receptor binding assays) using fluorescence polarization or radiometric methods. For example, IC₅₀ values against squalene synthase are determined via competitive binding assays with purified enzymes and substrate analogs. Cellular cytotoxicity is tested in cancer cell lines (e.g., MTT assay) with dose-response curves .

Advanced Research Questions

Q. How do computational methods (e.g., molecular docking) predict the interaction of this compound with biological targets?

  • Methodological Answer : Docking studies using AutoDock Vina or Schrödinger Suite predict binding modes by simulating ligand-receptor interactions. For example, the compound’s benzo[1,3]dioxole moiety forms π-π stacking with aromatic residues (e.g., PHE54, TYR179 in squalene synthase), while the imidazo[1,2-a]pyridine core hydrogen-bonds with ASN215. Binding energies (ΔG) are calculated, with scores < -8.5 kcal/mol indicating high affinity .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected shifts in ¹³C NMR)?

  • Methodological Answer : Discrepancies in NMR shifts may arise from tautomerism or solvent effects. For imidazo[1,2-a]pyridine derivatives, deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) are tested to assess solvent-induced shifts. Quantum chemical calculations (DFT/B3LYP/6-311+G**) simulate NMR spectra to compare experimental vs. theoretical shifts, identifying dominant tautomers or conformers .

Q. How are reaction mechanisms elucidated for side products formed during synthesis?

  • Methodological Answer : Mechanistic studies use LC-MS to track intermediate formation. For example, undesired byproducts (e.g., dimeric species) are identified via high-resolution MS. Isotopic labeling (e.g., ¹⁵N in amine groups) combined with kinetic studies (monitoring reaction progress via TLC or in situ IR) clarifies whether side reactions occur via nucleophilic substitution or radical pathways .

Q. What approaches validate the compound’s stability under physiological conditions for drug development?

  • Methodological Answer : Stability is assessed via:

  • pH-dependent degradation : Incubation in buffers (pH 1–10) at 37°C, with HPLC monitoring over 24–72 hours.
  • Metabolic stability : Microsomal assays (human liver microsomes) quantify half-life (t½) using NADPH cofactors.
  • Photostability : Exposure to UV light (ICH Q1B guidelines) to detect photodegradation products .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across different cell lines or assays?

  • Methodological Answer : Discrepancies may arise from cell-specific uptake (e.g., efflux pump expression) or assay sensitivity. Normalize data using internal controls (e.g., housekeeping genes in RT-qPCR) and validate via orthogonal assays (e.g., Western blot for protein expression vs. luciferase reporter assays). Meta-analysis of dose-response curves (Hill slopes) identifies outliers due to assay artifacts .

Q. Why do synthetic yields vary significantly between reported methods?

  • Methodological Answer : Yield differences often stem from subtle changes in reaction conditions (e.g., trace moisture in solvents deactivating catalysts). Optimization via Design of Experiments (DoE) identifies critical factors (temperature, reagent stoichiometry). For example, increasing the equivalents of K₂CO₃ from 1.2 to 2.0 improves cyclization yields by 15–20% in imidazo[1,2-a]pyridine syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridin-3-ylamine
Reactant of Route 2
Reactant of Route 2
2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridin-3-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.